3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one
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Overview
Description
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one typically involves the condensation of 2-methylimidazo[1,2-a]pyridine with piperazine derivatives. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with piperazine in the presence of a suitable base such as sodium methoxide . The reaction is usually carried out in a solvent like methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination reactions.
Major Products
The major products formed from these reactions include halogenated derivatives, oxidized forms, and reduced forms of the original compound.
Scientific Research Applications
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis. The compound may also interact with enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with antimicrobial properties.
Zolpidem: A medication containing the imidazo[1,2-a]pyridine moiety, used for treating insomnia.
Uniqueness
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one is unique due to its dual functionality, combining the properties of both the imidazo[1,2-a]pyridine and piperazine rings. This structural combination enhances its potential biological activity and broadens its range of applications compared to similar compounds.
Properties
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-11(10-12(17)14-6-5-13-10)16-7-3-2-4-9(16)15-8/h2-4,7,10,13H,5-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDQOZAIYBZYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3C(=O)NCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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